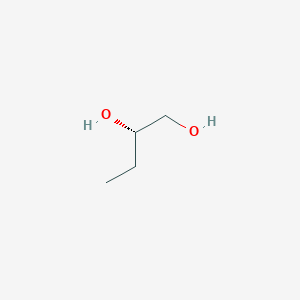

(S)-1,2-Butanediol

Overview

Description

(S)-1,2-Butanediol (CAS: 73522-17-5) is a chiral diol with the molecular formula C₄H₁₀O₂ and a molecular weight of 90.12 g/mol. It is one of the four structural isomers of butanediol, distinguished by the stereospecific positioning of hydroxyl groups on the second carbon (S-enantiomer) . This compound is primarily utilized as a laboratory chemical and industrial intermediate in polymer synthesis, including polyurethanes and solvents . Its chirality makes it valuable in asymmetric synthesis and pharmaceutical applications, where enantiomeric purity is critical.

Biological Activity

(S)-1,2-Butanediol, a chiral alcohol with the chemical formula C4H10O2, is a compound of significant interest due to its various biological activities and potential applications in pharmaceuticals and biotechnology. This article provides a comprehensive overview of its biological activity, including enzymatic interactions, effects on immune function, and implications in microbial metabolism.

This compound is an organic compound characterized by two hydroxyl groups located on adjacent carbon atoms. Its stereochemistry is crucial for its biological activity, influencing how it interacts with enzymes and biological systems.

Enzymatic Activity

Recent studies have highlighted the role of various enzymes in the metabolism of this compound. For instance:

- Diol Dehydrogenases : These enzymes can convert this compound into other valuable compounds such as 1-hydroxy-2-butanone. Research indicates that specific diol dehydrogenases from Burkholderia sp. exhibit significant activity in this conversion process, with a maximum specific activity of 5.02 U/mg when using a mixture of 1,2-butanediol as substrate .

- Glycerol Dehydrogenases : Another enzyme class that shows promise in utilizing this compound is glycerol dehydrogenase (GDH). Studies demonstrated that GDH from Serratia sp. can oxidize this compound to 1-hydroxy-2-butanone with considerable efficiency, achieving a final concentration of 23.75 mM .

Table 1: Enzymatic Conversion of this compound

| Enzyme Type | Source | Specific Activity (U/mg) | Final Concentration (mM) |

|---|---|---|---|

| Diol Dehydrogenase | Burkholderia sp. | 5.02 | 51.09 |

| Glycerol Dehydrogenase | Serratia sp. | 2.28 | 23.75 |

Immune Function Impact

Research has also explored the effects of aliphatic alcohols, including this compound, on immune cell function. A study assessing the impact of various aliphatic alcohols on human monocytes revealed that these compounds could suppress phagocytic activity in a concentration-dependent manner. This suppression may contribute to increased susceptibility to infections among heavy drinkers who consume alcoholic beverages containing these alcohols .

Microbial Metabolism

This compound plays a role in microbial metabolism as well. Certain bacteria can utilize this compound as a substrate for fermentation processes leading to the production of valuable metabolites like 2,3-butanediol. The metabolic pathways involved are critical for biotechnological applications where microbial fermentation is used to produce biofuels and other chemicals .

Case Study: Microbial Utilization

In a study examining the bioconversion of this compound by engineered strains of E. coli, researchers found that specific genetic modifications enhanced the yield of desired products significantly compared to wild-type strains. This indicates the potential for optimizing microbial pathways for industrial applications .

Q & A

Basic Research Questions

Q. How is the molecular weight of (S)-1,2-butanediol determined experimentally?

The molecular weight of this compound (C₄H₁₀O₂) is calculated by summing the atomic weights of its constituent atoms:

- Carbon (4 atoms × 12.0107 g/mol) = 48.0428 g/mol

- Hydrogen (10 atoms × 1.008 g/mol) = 10.08 g/mol

- Oxygen (2 atoms × 15.9994 g/mol) = 31.9988 g/mol Total molecular weight = 90.1216 g/mol . Experimental validation via mass spectrometry or gas chromatography (GC) is recommended, using reference standards for calibration .

Q. What are the key physical properties of this compound relevant to laboratory handling?

Key properties include:

- Boiling point : ~195–200°C (varies with purity and pressure)

- Solubility : Miscible with water and polar organic solvents (e.g., ethanol, acetone)

- Density : ~1.02 g/cm³ at 20°C

- Viscosity : Higher than water due to hydrogen bonding . Researchers should use these properties to design storage conditions (e.g., airtight containers to prevent hygroscopic absorption) and solvent systems for reactions .

Q. What synthetic routes are commonly used to produce this compound in research settings?

Two primary methods are:

- Biocatalytic conversion : Gluconobacter oxydans DSM 2003 oxidizes 1,2-butanediol enantioselectively to (R)-2-hydroxybutyric acid, leaving (S)-enantiomer residues .

- Chemical synthesis : Asymmetric hydrogenation of 1,2-butanedione using chiral catalysts (e.g., Ru-BINAP complexes) . Purity assessment via chiral chromatography (e.g., HPLC with amylose-based columns) is critical .

Advanced Research Questions

Q. How does the stereochemistry of this compound influence its reactivity in electro-oxidation studies?

Vicinal hydroxyl groups in this compound lower the energy barrier for C–C bond cleavage during electro-oxidation compared to non-vicinal diols (e.g., 1,3- or 1,4-butanediol). Density functional theory (DFT) calculations show energy gaps of 2.491 eV for 1,2-BDO vs. >3 eV for other isomers, correlating with faster reaction kinetics . Experimental validation using cyclic voltammetry in alkaline media (e.g., 0.1 M NaOH) is recommended to observe oxidation peaks at ~−0.2 V vs. Ag/AgCl .

Q. What methodological challenges arise in quantifying this compound in biological matrices, and how are they addressed?

Challenges include:

- Low volatility for GC analysis → Derivatization with benzoyl chloride via Schotten-Baumann reaction to form stable esters .

- Matrix interference in serum → Solid-phase extraction (SPE) using C18 cartridges prior to LC-MS/MS analysis .

- Enantiomeric resolution → Chiral columns (e.g., Chiralpak AD-H) with mobile phases of hexane:isopropanol (90:10) .

Q. How can adsorption studies using NaY zeolite optimize the separation of this compound from ethylene glycol in mixed systems?

NaY zeolite exhibits higher affinity for ethylene glycol (EG) due to stronger hydrogen bonding with its smaller molecular size. Fixed-bed column tests show:

- Adsorption capacity : 1.2 mmol/g for EG vs. 0.8 mmol/g for 1,2-BDO at 25°C .

- Selectivity : Adjustable via temperature (higher selectivity at 40°C) and feed concentration. Molecular dynamics simulations recommend pore size optimization (~7.4 Å) to enhance separation efficiency .

Q. Data Interpretation & Contradictions

Q. How do researchers reconcile discrepancies in reported selectivity for 1,2-butanediol synthesis under varying water content?

Selectivity ranges from 70% to 92% depending on water excess, as water competes with diols for catalytic sites. For example, in transesterification with dimethyl carbonate (DMC), excess water shifts equilibrium toward byproducts (e.g., 1,2-butanediol monocarbonate). Kinetic modeling using MATLAB or Aspen Plus can optimize water/diol ratios to minimize side reactions .

Q. Why do enantiomeric excess (%ee) values vary in biocatalytic production of this compound, and how is this controlled?

Gluconobacter oxydans produces (R)-2-hydroxybutyric acid with 99.7% ee from racemic 1,2-BDO, but residual (S)-enantiomer purity depends on reaction time and substrate loading. Prolonged incubation (>24 h) risks microbial degradation. Periodic sampling coupled with polarimetric analysis ensures optimal termination .

Q. Safety & Handling

Q. What safety protocols are essential for handling enantiomerically pure this compound in laboratory settings?

- PPE : Nitrile gloves (EN 374 standard), lab coat, and vapor respirator if volatilized .

- Spill management : Absorb with inert material (e.g., vermiculite) and avoid drainage contamination .

- Storage : Airtight containers under nitrogen to prevent oxidation. LD₅₀ (rat, oral) = 16 g/kg, requiring strict waste disposal compliance .

Comparison with Similar Compounds

Structural Isomers of Butanediol

Butanediol isomers differ in hydroxyl group positions, leading to distinct physicochemical and functional properties:

Key Findings :

- Volatility : 2,3-Butanediol has the highest vapor pressure, making it more volatile than other isomers .

- Thermal Stability : 1,4-Butanediol exhibits the highest boiling point and enthalpy of vaporization, reflecting stronger intermolecular hydrogen bonding .

Adsorption and Separation

- NaY Zeolite Adsorption :

- Competitive Adsorption :

Biochemical Interactions

- Enzyme and Transcription Factor Responses :

- This compound weakly activates the PocR transcription factor compared to 1,2-propanediol, suggesting chain length impacts effector efficiency .

- 2,3-Butanediol stereoisomers (e.g., (2R,3R) vs. meso-forms) influence microbial fermentation outcomes, though this compound’s stereochemical role remains understudied .

Industrial and Environmental Impact

- Green Synthesis :

- Fermentation routes for butanediols (e.g., 1,3- and 2,3-butanediol) reduce reliance on petrochemicals, with 1,4-butanediol primarily synthesized via chemical hydrogenation .

- This compound’s production selectivity (70–92%) depends on water content during hydrolysis, with ether byproducts complicating purification .

Properties

IUPAC Name |

(2S)-butane-1,2-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H10O2/c1-2-4(6)3-5/h4-6H,2-3H2,1H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMRWNKZVCUKKSR-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H](CO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

90.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73522-17-5 | |

| Record name | (S)-1,2-Butanediol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.